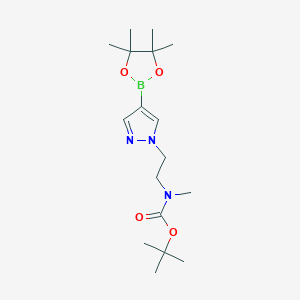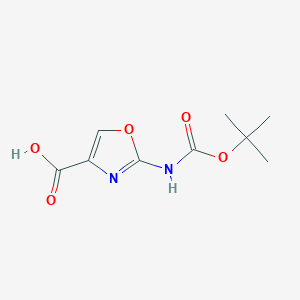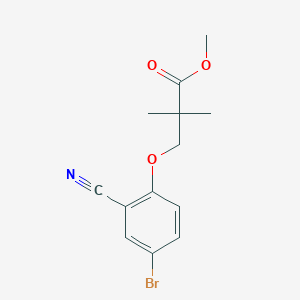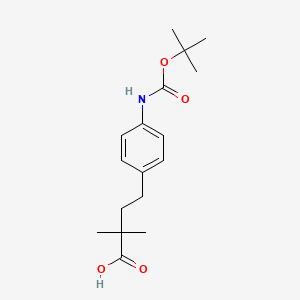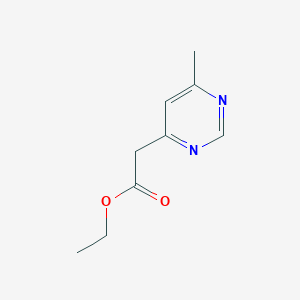
Ethyl 6-methylpyrimidine-4-acetate
Descripción general
Descripción
Ethyl 6-methylpyrimidine-4-acetate is a chemical compound with the formula C9H12N2O2 . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of Ethyl 6-methylpyrimidine-4-acetate consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
Ethyl 6-methylpyrimidine-4-acetate has a molecular weight of 180.20 . Other physical and chemical properties such as boiling point, melting point, and solubility are not mentioned in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization in Heterocyclic Chemistry
Heterocyclic Derivatives Synthesis : Ethyl 6-methylpyrimidine-4-acetate is used in synthesizing new heterocyclic compounds. For instance, it has been utilized in creating derivatives like (1,3-oxazepine), which are significant in pharmaceutical chemistry due to their potential biological activities. Such derivatives have shown significant antibacterial activity against various bacterial strains (Mohammad, Ahmed, & Mahmoud, 2017).
Formation of Pyrimidine Derivatives : Research on ethyl 6-methylpyrimidine-4-acetate has led to the formation of various pyrimidine derivatives. These derivatives are synthesized through reactions with other chemical compounds, yielding products with potential applications in medicinal chemistry (Roberts, Landor, & Bolessa, 1994).
Biological and Antimicrobial Applications
- Antimicrobial Activity : Some derivatives of ethyl 6-methylpyrimidine-4-acetate have been evaluated for their antimicrobial properties. The synthesized compounds have been tested against various bacterial strains, exhibiting significant antibacterial activity, which is crucial in the development of new antibiotics (El‐Sayed, Moustafa, Haikal, Abdou, & El‐Ashry, 2008).
Synthesis in Organic Chemistry and Pharmaceutical Precursors
- Organic Synthesis Processes : Ethyl 6-methylpyrimidine-4-acetate plays a role in the synthesis of other chemical compounds, acting as a precursor or intermediate in various chemical reactions. This is particularly relevant in the preparation of products used in pharmaceutical and explosive industries, underscoring its versatility in synthetic organic chemistry (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Applications in Drug Synthesis and Evaluation
Intermediate in Anticancer Drug Synthesis : Ethyl 6-methylpyrimidine-4-acetate is used as an intermediate in the synthesis of dasatinib, an anticancer drug. The synthesis process involves cyclization and chlorination, highlighting its importance in the production of clinically significant drugs (Guo Lei-ming, 2012).
Synthesis and Evaluation of Novel Compounds : Research has focused on synthesizing novel compounds using ethyl 6-methylpyrimidine-4-acetate, which are then evaluated for potential biological activities, such as anti-inflammatory or anticancer properties. This research is fundamental in discovering new therapeutic agents (Rahmouni et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-(6-methylpyrimidin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)5-8-4-7(2)10-6-11-8/h4,6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEGGJQPFKWVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=NC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methylpyrimidine-4-acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




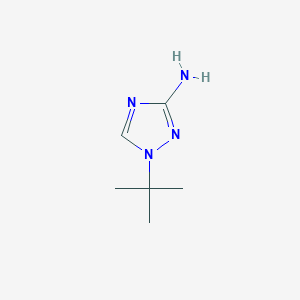

![(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1403356.png)

